![molecular formula C17H19FN2O4S2 B2745499 4-fluoro-3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide CAS No. 932456-87-6](/img/structure/B2745499.png)
4-fluoro-3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
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Description
4-fluoro-3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19FN2O4S2 and its molecular weight is 398.47. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Study for Zinc(II) Detection
Compounds related to 4-fluoro-3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide have been explored for their potential in fluorescence studies, particularly for Zinc(II) detection. Such fluorophores are crucial in understanding intracellular Zn2+ dynamics. The synthesis and spectroscopic study of these fluorophores and their zinc complexes have been conducted to better understand their fluorescing characteristics (Kimber et al., 2001).
Anticancer Applications
Sulfonamide compounds, including those similar to this compound, have been investigated for their anticancer properties. Studies have shown that such compounds can act as anticancer agents through mechanisms like the inhibition of carbonic anhydrase isozymes. This has led to the synthesis of novel sulfonamide derivatives with promising in vitro anticancer activities (Al-Said et al., 2010).
Bioactivity in Agricultural Applications
Research into arylsulfonamide derivatives, including structures similar to the compound , has revealed their bioactivity against agricultural pathogens. For instance, certain derivatives have shown significant activity against Ralstonia solanacearum and Gibberella zeae, exceeding the performance of commercial bactericides and fungicides. These findings indicate a potential application in agriculture for managing plant diseases (Zeng et al., 2016).
Probe Design for Zinc Detection
In the realm of chemical sensor design, compounds analogous to this compound have been utilized in creating sensitive probes for detecting zinc ions. These probes have applications in various biological and environmental contexts, enabling precise zinc detection through fluorescence methods (Aoki et al., 2008).
COX-2 Inhibition for Therapeutic Applications
Another significant application is in the development of COX-2 inhibitors for therapeutic purposes. Derivatives of benzenesulfonamides, including those with structural similarities to this compound, have been synthesized and evaluated for their potential in treating conditions like rheumatoid arthritis and osteoarthritis. These studies contribute to the ongoing research in finding effective COX-2 inhibitors with minimal side effects (Hashimoto et al., 2002).
properties
IUPAC Name |
4-fluoro-3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S2/c1-12-10-15(7-8-16(12)18)26(23,24)19-14-6-5-13-4-3-9-20(17(13)11-14)25(2,21)22/h5-8,10-11,19H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSYMWZJOUUMNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.